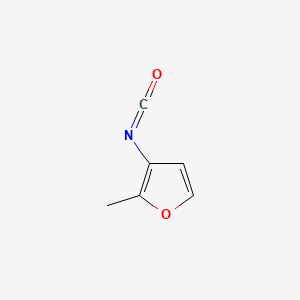

3-Isocyanato-2-methylfuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-isocyanato-2-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDGMPKSJDTEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919317 | |

| Record name | 3-Isocyanato-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-65-0, 92183-41-0 | |

| Record name | 3-Isocyanato-2-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921938-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isocyanato-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cellulose, 2-hydroxyethyl ether, polymer with N,N-dimethyl-N-2-propen-1-yl-2-propen-1-aminium chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 3-Isocyanato-2-methylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential discovery of 3-isocyanato-2-methylfuran, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this guide presents a proposed synthetic pathway based on well-established chemical transformations, primarily the Curtius rearrangement. Detailed experimental protocols, quantitative data tables, and visualizations of the chemical processes are provided to facilitate further research and application of this compound.

Introduction

This compound is a heterocyclic organic compound featuring a furan ring substituted with a methyl group at the 2-position and a highly reactive isocyanate group at the 3-position. The furan scaffold is a common motif in a wide range of biologically active compounds, and the isocyanate functional group serves as a versatile precursor for the synthesis of ureas, carbamates, and other derivatives. This unique combination of a biologically relevant core and a reactive functional group makes this compound a valuable building block for the development of novel small molecules with potential therapeutic applications.

While the discovery of this specific molecule is not well-documented in publicly available literature, its synthesis can be logically deduced from established organic chemistry principles. This guide outlines a probable synthetic route, provides detailed hypothetical experimental procedures, and discusses the expected reactivity and characteristics of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed and sourced from the PubChem database.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | PubChem |

| Molecular Weight | 123.11 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 921938-65-0 | PubChem |

| SMILES | CC1=C(C=CO1)N=C=O | PubChem |

| InChI | InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3 | PubChem |

| Predicted XLogP3 | 2.2 | PubChem |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

Proposed Synthesis

The most plausible and efficient method for the synthesis of this compound is through the Curtius rearrangement of 2-methyl-3-furoyl azide. This multi-step synthesis starts from the commercially available 2-methyl-3-furoic acid.

Synthetic Pathway

The overall synthetic scheme is depicted below. The process involves the conversion of the carboxylic acid to an acyl chloride, followed by the formation of an acyl azide, which then undergoes thermal rearrangement to the desired isocyanate.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the synthesis. These are based on standard procedures for similar transformations and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of 2-Methyl-3-furoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-furoic acid (1.0 eq).

-

Under a fume hood, slowly add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-methyl-3-furoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-3-furoyl azide

-

Dissolve the crude 2-methyl-3-furoyl chloride (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

In a separate flask, dissolve sodium azide (NaN₃, 1.1-1.2 eq) in a minimal amount of water and add it dropwise to the solution of the acyl chloride while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the acyl chloride and the appearance of the characteristic azide peak.

-

Once the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-3-furoyl azide. Caution: Acyl azides are potentially explosive and should be handled with care. Avoid heating the crude product to dryness.

Step 3: Synthesis of this compound (Curtius Rearrangement)

-

Dissolve the crude 2-methyl-3-furoyl azide in a high-boiling, inert solvent such as toluene or diphenyl ether in a round-bottom flask equipped with a reflux condenser.

-

Slowly heat the solution to reflux. The rearrangement is typically accompanied by the evolution of nitrogen gas.

-

Maintain the reflux until the evolution of nitrogen ceases, indicating the completion of the reaction (typically 1-3 hours).

-

Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (around 2140 cm⁻¹) and the appearance of the strong isocyanate peak (around 2270 cm⁻¹).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

Alternative One-Pot Procedure using Diphenylphosphoryl Azide (DPPA)

A safer and more convenient alternative to the two-step azide formation and rearrangement is the use of diphenylphosphoryl azide (DPPA).

-

To a solution of 2-methyl-3-furoic acid (1.0 eq) and triethylamine (1.1 eq) in an anhydrous, inert solvent (e.g., toluene or benzene) in a round-bottom flask, add DPPA (1.1 eq) dropwise at room temperature.

-

After the addition, heat the reaction mixture to reflux for several hours until the evolution of nitrogen gas ceases.

-

Monitor the reaction by TLC or IR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The work-up typically involves washing the reaction mixture with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude product can then be purified by vacuum distillation.

Quantitative Data

As there is no specific literature detailing the synthesis of this compound, the following tables present hypothetical but realistic quantitative data based on typical yields for these types of reactions and predicted spectroscopic data.

Table 2: Hypothetical Reaction Yields

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | 2-Methyl-3-furoyl chloride | 2-Methyl-3-furoic acid | >95 (crude) |

| 2 | 2-Methyl-3-furoyl azide | 2-Methyl-3-furoyl chloride | 85-95 (crude) |

| 3 | This compound | 2-Methyl-3-furoyl azide | 70-90 |

| One-Pot | This compound | 2-Methyl-3-furoic acid | 60-80 |

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals |

| ¹H NMR (CDCl₃) | δ ~7.2 (d, 1H, furan H5), δ ~6.2 (d, 1H, furan H4), δ ~2.3 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~150 (furan C2), δ ~140 (furan C5), δ ~125 (N=C=O), δ ~115 (furan C3), δ ~110 (furan C4), δ ~15 (-CH₃) |

| IR (neat) | ~2270 cm⁻¹ (strong, sharp, -N=C=O stretch) |

| Mass Spec (EI) | m/z 123 (M⁺) |

Reactivity and Potential Applications

The isocyanate group in this compound is highly electrophilic and will readily react with a variety of nucleophiles. This reactivity makes it a valuable intermediate for the synthesis of a diverse range of furan-containing compounds.

Caption: Reactivity of this compound with common nucleophiles.

Potential applications for this compound and its derivatives include:

-

Drug Discovery: Synthesis of novel urea and carbamate libraries for screening against various biological targets. The furan moiety is a known pharmacophore in many approved drugs.

-

Agrochemicals: Development of new pesticides and herbicides.

-

Materials Science: Use as a monomer or cross-linking agent in the synthesis of novel polymers.

Biological Activity and Signaling Pathways

Currently, there is no published data on the biological activity or the interaction of this compound with any specific signaling pathways. However, the furan nucleus is present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5] The isocyanate group itself is highly reactive and can readily form covalent bonds with biological macromolecules, which could lead to various biological effects.

Further research is required to explore the biological profile of this compound and its derivatives. A proposed workflow for such an investigation is outlined below.

Caption: A proposed workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound represents a promising yet underexplored chemical entity. This technical guide has provided a comprehensive, albeit partially hypothetical, overview of its synthesis and potential. The proposed synthetic route via the Curtius rearrangement is robust and based on well-established organic chemistry principles. The detailed protocols and data tables provided herein are intended to serve as a valuable resource for researchers interested in synthesizing and exploring the applications of this versatile molecule. Further investigation into its biological activity is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar [semanticscholar.org]

- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Isocyanato-2-methylfuran: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3-isocyanato-2-methylfuran. Due to a lack of publicly available experimental data for this specific compound, this guide leverages data from analogous compounds, namely 2-methylfuran, 3-methylfuran, and the isocyanate functional group, to predict the spectral features. Detailed experimental protocols for acquiring and analyzing spectroscopic data are also provided.

Introduction

This compound is a bifunctional organic molecule containing a 2-methylfuran ring and a highly reactive isocyanate group. The furan scaffold is a common motif in pharmacologically active compounds, and the isocyanate group serves as a versatile handle for synthetic transformations, making this compound a potentially valuable building block in medicinal chemistry and materials science.[1] A thorough spectroscopic characterization is essential for its identification, purity assessment, and for monitoring its reactions.

Molecular Structure:

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C6H5NO2 | [2][3] |

| Molecular Weight | 123.11 g/mol | [2] |

| Exact Mass | 123.032028402 Da | [2][3] |

| Monoisotopic Mass | 123.032028402 Da | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 921938-65-0 | [2] |

| Predicted XLogP3 | 2.2 | [2] |

| Topological Polar Surface Area | 42.6 Ų | [2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of 2-methylfuran, 3-methylfuran, and the characteristic absorbances of the isocyanate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.2 - 7.4 | d | ~1.8 |

| H-4 | ~6.2 - 6.4 | d | ~1.8 |

| -CH₃ | ~2.2 - 2.4 | s | - |

-

Rationale: The chemical shifts are estimated based on data for 2-methylfuran and 3-methylfuran.[4][5][6] The isocyanate group at position 3 is expected to have a moderate electron-withdrawing effect, potentially shifting the furan protons slightly downfield compared to 2-methylfuran.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Isocyanate) | ~120 - 130 |

| C-2 | ~150 - 155 |

| C-5 | ~140 - 145 |

| C-3 | ~115 - 125 |

| C-4 | ~110 - 115 |

| -CH₃ | ~12 - 15 |

-

Rationale: The isocyanate carbon typically appears in the 120-130 ppm range. The furan ring carbon shifts are extrapolated from data for furan and its methylated derivatives.[4]

Infrared (IR) Spectroscopy

Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N=C=O Asymmetric Stretch | ~2280 - 2240 | Strong, Sharp |

| C=C Stretch (Furan Ring) | ~1600 - 1450 | Medium |

| C-O-C Stretch (Furan Ring) | ~1250 - 1000 | Strong |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium |

| C-H Stretch (Alkyl) | ~2980 - 2850 | Medium |

-

Rationale: The most characteristic peak will be the strong, sharp absorption of the isocyanate (-N=C=O) group's asymmetric stretch, which is typically found in the 2280-2240 cm⁻¹ region.[7][8] The other absorptions are characteristic of the 2-methylfuran moiety.[9][10]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 123 | [M]⁺ | Molecular ion peak. |

| 95 | [M - CO]⁺ | Loss of carbon monoxide. |

| 80 | [M - NCO]⁺ | Loss of the isocyanate group. |

| 39 | A common fragment for furan rings.[9] |

-

Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular weight (123). Common fragmentation pathways for furan derivatives and isocyanates are predicted.[11][12]

UV-Vis Spectroscopy

Predicted UV-Vis Absorption Data

| Solvent | Predicted λmax (nm) |

| Ethanol | ~220 - 240 |

-

Rationale: Furan and its simple derivatives typically exhibit a strong absorption band in the UV region around 200-220 nm. The conjugation with the isocyanate group may lead to a slight bathochromic (red) shift.[13]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[9]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

-

Acquisition: Acquire the Free Induction Decay (FID) signal.[9]

-

Data Processing:

-

Perform a Fourier Transform (FT) on the FID to obtain the frequency-domain spectrum.[9]

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[9]

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.[9]

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[9]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in a liquid cell.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[14]

-

Background Spectrum: Record a background spectrum of the empty sample holder or the solvent.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions (molecular ion and fragment ions).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

-

Detection: The abundance of each ion is measured by a detector.[4]

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[4]

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.[9]

-

Blank Spectrum: Record a baseline spectrum using a cuvette containing only the pure solvent.[9]

-

Sample Spectrum: Replace the blank with the sample cuvette and acquire the absorption spectrum.[9]

-

Data Analysis: The instrument plots absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).[9]

Visualizations

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

Experimental Workflow for Mass Spectrometry (EI)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Logical Relationship of Spectroscopic Techniques

Caption: Relationship between spectroscopic techniques and derived structural information.

References

- 1. This compound | 921938-65-0 | Benchchem [benchchem.com]

- 2. This compound | C6H5NO2 | CID 24229546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H5NO2) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. 3-Methylfuran(930-27-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Methylfuran(534-22-5) 1H NMR [m.chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ecommons.udayton.edu [ecommons.udayton.edu]

- 11. imreblank.ch [imreblank.ch]

- 12. Furan [webbook.nist.gov]

- 13. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. azom.com [azom.com]

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Isocyanato-2-methylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of 3-isocyanato-2-methylfuran. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from publicly available databases, general principles of organic chemistry, and spectral data of related furan and isocyanate compounds. It is designed to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its structure, reactivity, potential biological significance, and safe handling. All quantitative data is summarized in structured tables, and detailed, generalized experimental protocols for its synthesis and characterization are provided.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a furan ring substituted with a methyl group at the 2-position and a highly reactive isocyanate group at the 3-position.[1]

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Methylfuran-3-yl isocyanate | PubChem[1] |

| CAS Number | 921938-65-0 | PubChem[1] |

| Molecular Formula | C₆H₅NO₂ | PubChem[1] |

| Molecular Weight | 123.11 g/mol | PubChem[1] |

| InChI | InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3 | PubChem[1] |

| InChIKey | SMDGMPKSJDTEJQ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=C(C=CO1)N=C=O | PubChem[1] |

| XLogP3 (Predicted) | 2.2 | PubChem[1] |

| Topological Polar Surface Area | 42.6 Ų | PubChem[1] |

Table 2: Estimated Physical Properties

| Property | Estimated Value | Notes |

| Boiling Point | Not available | Likely a liquid at room temperature with a relatively high boiling point, susceptible to decomposition upon heating. |

| Melting Point | Not available | The related compound 2-isocyanato-3-methylfuran is described as yellow low melting crystals.[2] |

| Density | Not available | Expected to be slightly denser than water. |

| Solubility | Not available | Likely soluble in common organic solvents (e.g., dichloromethane, toluene, acetone) and reactive with protic solvents like water and alcohols. |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilic nature of the isocyanate group and the aromaticity of the furan ring.

Isocyanate Group Reactivity

The isocyanate functional group (-N=C=O) is highly susceptible to nucleophilic attack. This reactivity is central to its utility in chemical synthesis. Key reactions include:

-

Reaction with Alcohols: Forms carbamates (urethanes).

-

Reaction with Amines: Forms ureas.

-

Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.

These reactions are typically exothermic and can be vigorous. The reactivity can be influenced by the electronic properties of the furan ring.

Furan Ring Chemistry

The furan ring is an electron-rich aromatic system. It can participate in various reactions, although the presence of the isocyanate group may influence the regioselectivity and feasibility of these transformations. Potential reactions include:

-

Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack, though it is prone to ring-opening under strongly acidic conditions.

-

Diels-Alder Reaction: Furan can act as a diene in cycloaddition reactions with dienophiles.

Potential Biological and Pharmacological Significance

While no specific biological activities of this compound have been documented, the furan scaffold is a common motif in a wide range of biologically active compounds and approved drugs. Furan derivatives have been reported to exhibit diverse pharmacological properties, including:

-

Antibacterial

-

Antifungal

-

Antiviral

-

Anti-inflammatory

-

Anticancer

The isocyanate group's ability to react with biological nucleophiles, such as amino and hydroxyl groups on proteins, suggests that this compound could act as a covalent modifier of biological targets. This reactivity is a double-edged sword, as it can lead to therapeutic effects but also potential toxicity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and characterization of this compound, based on standard organic chemistry methodologies for similar compounds.

Synthesis

A plausible synthetic route to this compound is via the Curtius rearrangement of 2-methyl-3-furoic acid.

Methodology:

-

Preparation of 2-Methyl-3-furoyl Azide:

-

Convert 2-methyl-3-furoic acid to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.

-

Carefully add a solution of sodium azide (NaN₃) in water to a solution of the acid chloride in a suitable solvent (e.g., acetone) at a low temperature (0 °C) to form the acyl azide.

-

Extract the acyl azide into an organic solvent and dry it carefully. Caution: Acyl azides can be explosive and should be handled with extreme care.

-

-

Curtius Rearrangement:

-

Dissolve the crude 2-methyl-3-furoyl azide in a high-boiling inert solvent such as toluene.

-

Heat the solution to induce the rearrangement to the isocyanate with the evolution of nitrogen gas. The reaction progress can be monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

-

Purification

Isocyanates are sensitive to moisture and can polymerize upon heating. Therefore, purification should be conducted under anhydrous conditions and at reduced pressure.

Methodology: Vacuum Distillation

-

After the Curtius rearrangement is complete, carefully distill the reaction mixture under reduced pressure.

-

Use a short-path distillation apparatus to minimize the residence time at high temperatures.

-

Collect the fraction corresponding to the expected boiling point of this compound. All glassware must be thoroughly dried before use.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| FTIR (Neat) | - Strong, sharp absorption band for the isocyanate (-N=C=O) asymmetric stretch around 2250-2275 cm⁻¹ .[3][4] - C-H stretching of the methyl and furan ring protons around 2900-3100 cm⁻¹ . - C=C and C-O stretching vibrations of the furan ring in the 1000-1600 cm⁻¹ region. |

| ¹H NMR (CDCl₃) | - A singlet for the methyl protons (-CH₃) around δ 2.2-2.5 ppm . - Two doublets for the furan ring protons (H4 and H5) in the aromatic region, likely between δ 6.0-7.5 ppm .[5] |

| ¹³C NMR (CDCl₃) | - A signal for the methyl carbon around δ 10-20 ppm . - Signals for the furan ring carbons between δ 100-150 ppm .[5] - A signal for the isocyanate carbon around δ 120-130 ppm . |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 123 .[1] - Fragmentation patterns corresponding to the loss of CO, and cleavage of the furan ring. |

Safety and Handling

Isocyanates are highly reactive and toxic compounds.[6] All handling of this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Key Safety Precautions: [6][7][8][9]

-

Engineering Controls: Use a certified chemical fume hood.

-

Personal Protective Equipment:

-

Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).

-

Wear safety goggles and a face shield.

-

Use a lab coat.

-

For operations with a potential for aerosol generation, respiratory protection may be necessary.

-

-

Handling:

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from water and other nucleophiles to prevent uncontrolled reactions.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a reactive heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While specific experimental data is scarce, its chemical and physical properties can be reasonably predicted based on the well-established chemistry of furans and isocyanates. This guide provides a foundational understanding of this molecule, including its synthesis, characterization, and safe handling. Further experimental investigation is necessary to fully elucidate its properties and explore its potential applications.

References

- 1. This compound | C6H5NO2 | CID 24229546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 921938-67-2: 2-isocyanato-3-methyl-furan | CymitQuimica [cymitquimica.com]

- 3. asianpubs.org [asianpubs.org]

- 4. azom.com [azom.com]

- 5. benchchem.com [benchchem.com]

- 6. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. lakeland.com [lakeland.com]

- 9. cdph.ca.gov [cdph.ca.gov]

Reactivity of 3-Isocyanato-2-methylfuran with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-isocyanato-2-methylfuran with a range of common nucleophiles, including amines, alcohols, and thiols. The isocyanate functional group is a highly valuable reactive moiety in organic synthesis, and its incorporation onto a furan scaffold—a privileged structure in medicinal chemistry—presents significant opportunities for the development of novel bioactive compounds.[1][2] This document details the expected reaction mechanisms, provides detailed experimental protocols for key transformations, and summarizes quantitative data for the resulting products. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding and application in a laboratory setting. While specific literature on the reactivity of this compound is limited, the principles outlined herein are based on the well-established chemistry of isocyanates.[1]

Introduction: The Chemical Versatility of this compound

This compound is a bifunctional molecule featuring a highly electrophilic isocyanate group attached to a 2-methylfuran ring.[1][3] The furan nucleus is a common motif in a vast array of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles.[1] This inherent reactivity is the foundation of polyurethane chemistry and is extensively utilized in the synthesis of ureas, carbamates (urethanes), and thiocarbamates.[1]

The reactivity of the isocyanate can be influenced by the electronic nature of its substituent. The 2-methylfuran ring is an electron-rich aromatic system, which may modulate the electrophilicity of the isocyanate carbon, potentially leading to unique reactivity patterns compared to simple alkyl or aryl isocyanates.[1] This guide will explore the anticipated reactions of this compound with primary and secondary amines, alcohols, and thiols.

General Reaction Mechanisms

The primary reaction of isocyanates with nucleophiles is a nucleophilic addition across the C=N double bond of the isocyanate group. This reaction is typically rapid and often proceeds without the need for a catalyst, although base catalysis can be employed to enhance the reaction rate, particularly for less reactive nucleophiles like thiols.[1]

Reaction with Amines (Urea Formation)

Primary and secondary amines are highly potent nucleophiles and react exothermically with isocyanates to form substituted ureas. The reaction is generally very fast and proceeds to high yields at room temperature.[1]

Reaction with Alcohols (Carbamate/Urethane Formation)

Alcohols react with isocyanates to yield stable carbamate (urethane) linkages. This reaction is the basis for polyurethane synthesis. The reaction rate is typically slower than that with amines and may be accelerated by basic catalysts.[1]

Reaction with Thiols (Thiocarbamate Formation)

Thiols react with isocyanates to form thiocarbamates. This reaction is generally slower than the reactions with amines or alcohols and often requires a catalyst, such as a tertiary amine, to proceed at a reasonable rate.[1] The catalyst deprotonates the thiol to the more nucleophilic thiolate anion.

Experimental Protocols

The following protocols are representative procedures for the reaction of this compound with various nucleophiles.

General Considerations

-

Safety: Isocyanates are toxic and potent lachrymators. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Anhydrous Conditions: Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a disubstituted urea. Therefore, all reactions should be carried out under anhydrous conditions using dry solvents and glassware.[1]

Synthesis of this compound

A plausible synthetic route to this compound is via the Curtius rearrangement of 3-methyl-2-furoyl azide, which can be prepared from the corresponding carboxylic acid.

Step 1: Synthesis of 3-Methyl-2-furoyl Chloride

-

To a solution of 3-methyl-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-methyl-2-furoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of 3-Methyl-2-furoyl Azide

-

The crude 3-methyl-2-furoyl chloride is dissolved in anhydrous acetone (5 mL/mmol).

-

A solution of sodium azide (1.5 eq) in water (2 mL/mmol) is added dropwise at 0 °C.

-

The mixture is stirred vigorously at 0 °C for 1 hour.

-

The reaction mixture is poured into ice-water and extracted with toluene.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and used immediately in the next step.

Step 3: Curtius Rearrangement to this compound

-

The toluene solution of 3-methyl-2-furoyl azide is heated at 80-90 °C until the evolution of nitrogen gas ceases (typically 1-2 hours).

-

The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.

Experimental Workflow for Synthesis

References

Theoretical and Computational Insights into 3-Isocyanato-2-methylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 3-isocyanato-2-methylfuran, a heterocyclic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental and computational data for this specific molecule, this document synthesizes information from studies on analogous furan and isocyanate derivatives to predict its structural, spectroscopic, and reactive properties. This guide is intended to serve as a foundational resource, offering detailed methodologies for potential experimental and computational investigations, structured data tables of predicted properties, and visualizations of key reaction pathways and analytical workflows.

Introduction

This compound is a bifunctional molecule incorporating a 2-methylfuran ring and a highly reactive isocyanate group. The furan moiety is a prevalent scaffold in numerous biologically active compounds, while the isocyanate group is a versatile functional group for forming various chemical linkages. The interplay between the electron-rich furan ring and the electrophilic isocyanate group is expected to impart unique reactivity to this molecule, making it a valuable building block for novel chemical entities. This guide explores its predicted properties and provides a framework for future theoretical and experimental studies.

Predicted Molecular and Spectroscopic Properties

While experimental data for this compound is scarce, its molecular and spectroscopic properties can be predicted based on computational chemistry and data from similar compounds.

Predicted Molecular Properties

The following table summarizes the predicted molecular properties of this compound based on computational models.

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₅NO₂ | |

| Molecular Weight | 123.11 g/mol | |

| XLogP3 | 1.8 | Predicted lipophilicity |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | Oxygen in furan ring and oxygen in isocyanate |

| Rotatable Bond Count | 1 | |

| Exact Mass | 123.032028 u |

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic signatures for this compound. These predictions are based on the known spectroscopic data of 2-methylfuran and other isocyanate-containing compounds.[1][2][3]

Table 2.1: Predicted ¹H NMR Data (in CDCl₃)

| Protons on Furan Ring | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 | ~6.2 - 6.4 | d | J ≈ 1.8 |

| H-5 | ~7.2 - 7.4 | d | J ≈ 1.8 |

| Methyl Protons | ~2.3 - 2.5 | s |

Table 2.2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~125 - 130 |

| C-4 | ~110 - 115 |

| C-5 | ~120 - 125 |

| Isocyanate Carbon | ~128 - 133 |

| Methyl Carbon | ~13 - 16 |

Table 2.3: Predicted IR Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N=C=O Stretch (asymmetric) | ~2250 - 2280 | Strong, Sharp |

| C-H (furan ring) | ~3100 - 3150 | Medium |

| C-H (methyl group) | ~2850 - 2960 | Medium |

| C=C (furan ring) | ~1500 - 1600 | Medium |

| C-O-C (furan ring) | ~1000 - 1100 | Strong |

Computational and Experimental Protocols

Computational Methodology

Detailed theoretical studies on this compound can be performed using density functional theory (DFT) and other ab initio methods.

Protocol for DFT Calculations:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Basis Set: 6-311++G(d,p) or a larger basis set for higher accuracy.

-

Calculations to Perform:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm the optimized structure is a true minimum and to predict IR and Raman spectra.[6]

-

NMR Chemical Shift Calculation: Using the GIAO method.[6]

-

Frontier Molecular Orbital (FMO) Analysis: To understand the reactivity and electronic properties.

-

Reaction Pathway Modeling: To investigate the mechanisms of reactions with nucleophiles.

-

Caption: A general workflow for the computational analysis of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can potentially be achieved from 2-methylfuran-3-carboxylic acid via a Curtius rearrangement.[7][8][9]

Exemplary Synthesis Protocol (Curtius Rearrangement):

-

Acid Chloride Formation: Convert 2-methylfuran-3-carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Azide Formation: React the acid chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.

-

Rearrangement: Heat the acyl azide in an inert solvent (e.g., toluene). The acyl azide will undergo Curtius rearrangement to form the isocyanate.

-

Purification: Purify the resulting this compound by distillation under reduced pressure or column chromatography.

Protocol for Spectroscopic Analysis: [1][2][3]

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

FTIR Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using an FTIR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

-

Obtain the mass spectrum and analyze the fragmentation pattern.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Isocyanate synthesis by substitution [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Molecular Orbital Analysis of 3-Isocyanato-2-Methylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Molecular Orbital Analysis in Drug Development

The electronic structure of a molecule is paramount in determining its reactivity, stability, and intermolecular interactions. For drug development professionals, understanding these properties at a quantum level is crucial for predicting a compound's pharmacokinetic and pharmacodynamic profiles. Molecular orbital (MO) theory provides a powerful lens through which to view these electronic characteristics.[1] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energies and spatial distributions govern a molecule's ability to act as an electron donor or acceptor, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

3-Isocyanato-2-methylfuran is a bifunctional molecule featuring an electron-rich methylfuran ring and a highly reactive isocyanate group.[2] The interplay between these two moieties dictates the molecule's overall electronic behavior and its potential as a building block in medicinal chemistry. A thorough molecular orbital analysis can elucidate the preferred sites for nucleophilic and electrophilic attack, the nature of its bonding, and its potential interactions with biological targets.

Theoretical Molecular Orbital Landscape of this compound

The molecular orbitals of this compound arise from the combination of the atomic orbitals of its constituent atoms. The overall electronic character is a blend of the properties of the furan ring, the methyl substituent, and the isocyanate group.

-

Furan Ring: The furan ring is an aromatic heterocycle with 6 π-electrons delocalized over the five-membered ring.[3][4] The oxygen atom contributes a lone pair to the π-system, which significantly influences the electronic distribution. This delocalization contributes to the stability of the ring and dictates its reactivity towards electrophiles, typically at the C2 and C5 positions.[4]

-

Methyl Group: The methyl group at the C2 position acts as an electron-donating group through hyperconjugation, further increasing the electron density of the furan ring and influencing the energies of the molecular orbitals.[5]

-

Isocyanate Group: The isocyanate (-N=C=O) group is a potent electrophile, with the carbon atom being particularly susceptible to nucleophilic attack.[6] Its electronic structure is characterized by a set of cumulative double bonds, leading to a linear geometry and distinct resonance structures that place a partial positive charge on the carbon.[7]

The interaction of these components will lead to a complex set of molecular orbitals. The HOMO is expected to be primarily localized on the electron-rich methylfuran ring, while the LUMO is anticipated to be centered on the electrophilic isocyanate group. The precise energies and spatial distributions of these frontier orbitals will determine the molecule's reactivity profile.

Computational Protocol for Molecular Orbital Analysis

Computational chemistry is the standard methodology for performing molecular orbital analysis.[8] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for systems of this size.[9]

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is a common and reliable choice.[5][10]

-

Basis Set: A Pople-style basis set such as 6-31G(d) or a larger one like 6-311++G(d,p) should be employed to provide sufficient flexibility for describing the electron distribution.[5]

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable geometry.

-

Molecular Orbital and Electronic Property Calculations

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory and basis set to compute the molecular orbitals and other electronic properties.

-

Properties to Calculate:

-

Energies of all molecular orbitals, particularly HOMO and LUMO.

-

HOMO-LUMO energy gap.

-

Electron density and electrostatic potential maps.

-

Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.[11]

-

Software

A variety of quantum chemistry software packages can be used for these calculations, including:

-

Gaussian

-

GAMESS[12]

-

ORCA

-

NWChem

Data Presentation: Illustrative Quantitative Data

The following tables are templates demonstrating how the quantitative data from a computational analysis of this compound would be presented. The values are hypothetical and based on trends observed in similar molecules.

Table 1: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| LUMO+1 | Value | Value |

| LUMO | -0.05 | -1.36 |

| HOMO | -0.25 | -6.80 |

| HOMO-1 | Value | Value |

| HOMO-LUMO Gap | 0.20 | 5.44 |

Table 2: Calculated Atomic Charges (Mulliken Population Analysis)

| Atom | Atom Number | Charge (e) |

| O (furan) | 1 | -0.35 |

| C (furan) | 2 | 0.10 |

| C (furan) | 3 | -0.05 |

| C (furan) | 4 | -0.15 |

| C (furan) | 5 | -0.10 |

| C (methyl) | 6 | -0.20 |

| N (isocyanate) | 7 | -0.25 |

| C (isocyanate) | 8 | 0.45 |

| O (isocyanate) | 9 | -0.30 |

| ... | ... | ... |

Visualization of Key Concepts

Visual representations are essential for understanding the abstract concepts of molecular orbital theory and the workflow of a computational analysis.

Caption: Workflow for the computational molecular orbital analysis of a molecule.

Caption: Conceptual diagram of frontier molecular orbital formation.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, a robust computational analysis, as outlined in this guide, can provide significant insights into its electronic structure and reactivity. Such a study would be invaluable for researchers in drug development and materials science. The predicted localization of the HOMO on the furan ring and the LUMO on the isocyanate group suggests a molecule with distinct regions for electrophilic and nucleophilic interactions. Future computational work should focus on carrying out these calculations to provide concrete quantitative data. Furthermore, exploring the molecule's reactivity with various nucleophiles and its potential to act as a Michael acceptor would be a logical next step, providing a more complete picture of its chemical behavior and potential applications.

References

- 1. Molecular orbital - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H5NO2 | CID 24229546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Questions: Explain with molecular orbital diagrams the aromatic characte.. [askfilo.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. DFT and TD-DFT studies of electronic structures and one-electron excitation states of a cyanide-bridged molecular square complex - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. huntresearchgroup.org.uk [huntresearchgroup.org.uk]

- 12. Molecular Orbital Calculations [cms.gutow.uwosh.edu]

CAS number and synonyms for 2-methylfuran-3-yl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of 2-methylfuran-3-yl isocyanate, compiling available data on its chemical identity, properties, and synonyms. The information presented is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification and Properties

2-Methylfuran-3-yl isocyanate is a heterocyclic organic compound. Detailed experimental data on this specific molecule is limited in publicly accessible literature. The following tables summarize its key identifiers and computed chemical properties.

Table 1: Chemical Identifiers for 2-Methylfuran-3-yl Isocyanate

| Identifier | Value | Reference |

| CAS Number | 921938-65-0 | [1] |

| Molecular Formula | C₆H₅NO₂ | [1] |

| IUPAC Name | 3-isocyanato-2-methylfuran | [1] |

| InChI | InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3 | [1] |

| InChIKey | OMYDOMPNLAYEPL-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=CO1)N=C=O | [1] |

Table 2: Synonyms for 2-Methylfuran-3-yl Isocyanate

| Synonym |

| This compound |

| 2-Methylfur-3-yl isocyanate |

| FURAN,3-ISOCYANATO-2-METHYL- |

| SCHEMBL990504 |

| AKOS000194953 |

| EN300-86345 |

| G23072 |

| Source:[1] |

Table 3: Computed Physicochemical Properties

| Property | Value | Unit |

| Molecular Weight | 123.11 | g/mol |

| Exact Mass | 123.032028402 | Da |

| XLogP3-AA | 2.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 42.6 | Ų |

| Heavy Atom Count | 9 | |

| Complexity | 140 | |

| Source:[1] |

Experimental Data

A comprehensive search of scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis of 2-methylfuran-3-yl isocyanate, nor were there specific studies detailing its biological activity or involvement in signaling pathways. The general reactivity of the isocyanate group suggests it is a reactive compound, particularly with nucleophiles.[3]

While information on the biological activities of various furan derivatives exists, including applications as antibacterial, antifungal, and anti-inflammatory agents, no such data was found specifically for 2-methylfuran-3-yl isocyanate.[4][5][6]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name, IUPAC name, and the fundamental structural representations (SMILES and InChI) of the compound, all of which are linked to its unique CAS registry number.

Conclusion

2-Methylfuran-3-yl isocyanate is a defined chemical entity with established identifiers and computed properties. However, there is a notable lack of in-depth experimental data in the public domain regarding its synthesis, biological activity, and potential applications in drug development. This presents an opportunity for novel research to explore the synthesis and characterize the physicochemical and biological properties of this compound. Researchers are advised to exercise caution, as isocyanates are generally reactive and can be irritants.[3]

References

- 1. This compound | C6H5NO2 | CID 24229546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Isocyanato-3-methylfuran | C6H5NO2 | CID 24229549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 921938-67-2: 2-isocyanato-3-methyl-furan | CymitQuimica [cymitquimica.com]

- 4. Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijabbr.com [ijabbr.com]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Stability and Decomposition of 3-Isocyanato-2-methylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted stability and decomposition pathways of 3-isocyanato-2-methylfuran. Due to the absence of specific literature on this compound, this document extrapolates from the well-established chemistry of aryl isocyanates and substituted furans to forecast its reactivity. The guide covers anticipated thermal, hydrolytic, oxidative, and photochemical decomposition routes. Detailed hypothetical experimental protocols for investigating these pathways and quantifying the isocyanate content are provided, alongside predictive data summaries and visualizations to aid researchers in handling and studying this molecule.

Introduction

This compound is a bifunctional molecule of interest in medicinal chemistry and materials science, incorporating the highly reactive isocyanate group and the versatile furan ring. The isocyanate moiety serves as a key electrophile for forming urethane and urea linkages, while the furan scaffold is a prevalent motif in pharmacologically active compounds.[1] Understanding the stability of this molecule is paramount for its synthesis, storage, and application, particularly in the context of drug development where degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. This guide outlines the principal anticipated degradation pathways based on the known reactivity of its constituent functional groups.

Predicted Stability Profile

The stability of this compound is governed by the reactivity of both the isocyanate group and the furan ring. The molecule is expected to be sensitive to nucleophiles (especially water), heat, and oxidizing conditions.

-

Moisture Sensitivity: The isocyanate group is highly susceptible to hydrolysis, leading to the formation of an unstable carbamic acid, which decarboxylates to form 3-amino-2-methylfuran.[2] This amine can then react with another molecule of the isocyanate to form a disubstituted urea.[2]

-

Thermal Stability: At elevated temperatures, aryl isocyanates can undergo dimerization to form uretidinediones or trimerization to isocyanurates.[3] At higher temperatures (>350 °C), decomposition to the corresponding amine and other products can occur.[4]

-

Oxidative Stability: The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opening products such as 2-methylmaleic anhydride or other dicarbonyl species.[5][6]

-

Photochemical Stability: Aromatic isocyanates and furan rings can participate in photochemical reactions. UV radiation can promote the homolytic scission of the urethane bond (if formed) and can also induce reactions involving the furan ring.[7][8]

Predicted Decomposition Pathways

The primary decomposition pathways of this compound can be categorized as follows:

Hydrolytic Decomposition

In the presence of water, the isocyanate group is expected to hydrolyze. This is often the most significant decomposition pathway under ambient conditions. The reaction proceeds through a carbamic acid intermediate, which is generally unstable and decomposes to an amine and carbon dioxide.[2] The resulting 3-amino-2-methylfuran is nucleophilic and can react with a second molecule of this compound to yield a stable urea derivative.

Caption: Predicted hydrolytic decomposition pathway of this compound.

Thermal Decomposition

Under anhydrous thermal stress, isocyanates can undergo self-addition reactions. The most common are dimerization to form a four-membered uretidinedione ring and trimerization to the more stable six-membered isocyanurate ring. At very high temperatures, cleavage of the C-N bond can occur, potentially leading to radical species or rearrangement products.[3][9]

Caption: Predicted thermal dimerization and trimerization of this compound.

Oxidative Decomposition

The furan ring is susceptible to oxidation by various reagents (e.g., O₂, peroxy acids). Oxidation often proceeds via an endoperoxide intermediate, leading to ring-opening and the formation of dicarbonyl compounds.[5][6] The methyl group can also be a site of oxidation, potentially forming a carboxylic acid, which could then be decarboxylated.[6]

Caption: Predicted oxidative decomposition of the furan ring.

Data Presentation

The following tables summarize the predicted decomposition products and suggest analytical methods for their detection.

Table 1: Predicted Decomposition Products

| Decomposition Pathway | Key Reactant(s) | Predicted Major Products |

| Hydrolysis | Water | 3-Amino-2-methylfuran, 1,3-bis(2-methylfuran-3-yl)urea, CO₂ |

| Thermal Decomposition | Heat | Uretidinedione dimer, Isocyanurate trimer |

| Oxidation | Oxidizing agents (O₂, m-CPBA) | 2-Methylmaleic anhydride, other dicarbonyls |

| Photochemical | UV Light | Radical species, ring-opened products |

Table 2: Suggested Analytical Techniques for Stability Studies

| Technique | Application | Expected Observations |

| FTIR Spectroscopy | Real-time monitoring of isocyanate | Decrease in the isocyanate peak (~2270 cm⁻¹) |

| HPLC-UV/MS | Separation and identification of products | Appearance of peaks corresponding to urea, amine, and ring-opened products |

| GC-MS | Analysis of volatile decomposition products | Identification of smaller fragments, especially at high temperatures |

| Titrimetry | Quantification of remaining NCO content | Determination of the rate of isocyanate consumption |

Experimental Protocols

The following are general protocols that can be adapted to study the stability of this compound.

Protocol for Determining Isocyanate Content by Titration

This protocol is based on the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine and back-titration of the unreacted amine with standardized hydrochloric acid.[10][11]

Materials:

-

This compound sample

-

Toluene (anhydrous)

-

Di-n-butylamine solution (2 M in anhydrous toluene)

-

Isopropyl alcohol

-

Standardized hydrochloric acid (1 M)

-

Bromocresol green indicator

-

Conical flasks (200 mL), burette, magnetic stirrer

Procedure:

-

Accurately weigh approximately 3 g of the isocyanate sample into a 200 mL conical flask.

-

Add 20 mL of anhydrous toluene to dissolve the sample.

-

Pipette 20 mL of the 2 M di-n-butylamine solution into the flask.

-

Stopper the flask, swirl to mix, and let it stand for at least 20 minutes at room temperature.

-

Add 100 mL of isopropyl alcohol and a few drops of bromocresol green indicator.

-

Titrate the solution with 1 M standardized hydrochloric acid until the endpoint (color change from blue to yellow) is reached.

-

Perform a blank titration using the same procedure but without the isocyanate sample.

-

Calculate the % NCO content using the appropriate formula.

Caption: Workflow for the titrimetric determination of isocyanate content.

Protocol for Analysis of Decomposition Products by HPLC-MS

This protocol provides a general method for identifying products from stability studies.[12][13]

Materials:

-

Decomposition reaction mixture

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

HPLC system with a C18 column and a mass spectrometer detector

-

Syringe filters (0.22 µm)

Procedure:

-

At specified time points, withdraw an aliquot from the stability study sample.

-

Dilute the aliquot with acetonitrile to an appropriate concentration.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample into the HPLC-MS system.

-

Perform a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile, ramping to 95% acetonitrile over 20 minutes.

-

Monitor the eluent using both UV (e.g., at 254 nm) and mass spectrometry (in both positive and negative ion modes).

-

Identify peaks by their retention times and mass-to-charge ratios (m/z). Compare the observed m/z values with the calculated exact masses of predicted products (e.g., 3-amino-2-methylfuran, urea derivative).

Conclusion

While no empirical data currently exists for the stability of this compound, a predictive understanding of its decomposition is crucial for its application. This guide provides a scientifically grounded forecast of its behavior under various conditions, drawing from the fundamental principles of organic chemistry. The primary degradation pathways are anticipated to be hydrolysis of the isocyanate group and oxidation of the furan ring. Researchers and drug development professionals should handle this compound with care, particularly avoiding moisture and excessive heat. The experimental protocols outlined herein offer a starting point for rigorous stability testing to validate these predictions and fully characterize the molecule's profile.

References

- 1. This compound | 921938-65-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical weathering of polyurethane microplastics produced complex and dynamic mixtures of dissolved organic chemicals - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00415A [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. hiranuma.com [hiranuma.com]

- 12. epa.gov [epa.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Furan Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan isocyanates represent a class of heterocyclic compounds with increasing interest in medicinal chemistry and materials science. Their unique chemical structure, combining the furan ring and the highly reactive isocyanate group, offers potential for novel molecular designs. However, this reactivity also presents significant health and safety challenges. This guide provides a comprehensive overview of the known hazards associated with furan isocyanates, outlines standard procedures for their safe handling, and discusses the toxicological endpoints and underlying mechanisms of action. Due to the limited specific toxicological data on many furan isocyanate derivatives, this document draws upon information from structurally related isocyanates and furan compounds to provide a thorough risk assessment framework.

Hazard Identification and Classification

The primary hazards associated with furan isocyanates stem from the reactivity of the isocyanate group (-NCO). This group readily reacts with nucleophiles, including water, alcohols, and amines, a property that underlies both their utility in synthesis and their toxicity. The furan moiety may also contribute to the toxicological profile.

Based on available data for representative furan isocyanates, the following Globally Harmonized System (GHS) classifications are pertinent:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3][4]

-

Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[1][2][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

Table 1: GHS Hazard Classifications for Select Furan Isocyanates

| Furan Isocyanate Derivative | CAS Number | GHS Hazard Statements |

| 2-(Isocyanatomethyl)furan (Furfuryl isocyanate) | 71189-15-6 | H226, H302, H312, H315, H319, H332, H334, H335[1][2][4] |

| 5-Methyl-2-(trifluoromethyl)furan-3-yl isocyanate | 306935-03-5 | H302+H312+H332, H315, H319, H335[3] |

Toxicology Profile

The toxicological effects of isocyanates are well-documented, with the primary concerns being respiratory and dermal sensitization.[5] The furan ring itself is also known to exhibit toxicity, primarily targeting the liver.[6][7]

Acute Toxicity

Table 2: Acute Toxicity Data for Structurally Related Compounds

| Compound | CAS Number | Route | Species | LD50 / LC50 |

| Furfuryl Alcohol | 98-00-0 | Oral | Rat | 132 - 275 mg/kg[8] |

| Dermal | Rabbit | 400 - 657 mg/kg[8] | ||

| Inhalation | Rat | 1.17 mg/L (4 hours)[8][9] | ||

| Furfural | 98-01-1 | Oral | Rat | 100 mg/kg[10] |

| Dermal | Rat | >2000 mg/kg[10] | ||

| Inhalation | Rat | 1 mg/L (4 hours)[10] |

Sensitization

Respiratory Sensitization: Isocyanates are a leading cause of occupational asthma.[5] Sensitization can occur after a single high-level exposure or repeated low-level exposures. Once sensitized, individuals may experience severe asthma attacks upon subsequent exposure to even minute concentrations. The hazard statements for furfuryl isocyanate explicitly state that it "May cause allergy or asthma symptoms or breathing difficulties if inhaled".[1][2][4]

Dermal Sensitization: Skin contact with isocyanates can lead to allergic contact dermatitis. There is also evidence to suggest that dermal exposure can contribute to the development of respiratory sensitization.

Genotoxicity and Carcinogenicity

The genotoxic potential of furan isocyanates is not well-characterized. However, furan itself is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) and has been shown to induce liver tumors in rodents.[7] Some studies suggest that furan's carcinogenicity may involve both genotoxic and non-genotoxic mechanisms. It is plausible that furan isocyanates could share some of these properties.

Safe Handling and Exposure Controls

Due to the significant hazards of furan isocyanates, stringent safety protocols are mandatory.

Engineering Controls

-

Ventilation: All work with furan isocyanates must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Enclosure: For larger scale operations, the use of glove boxes or other enclosed systems is recommended to minimize the risk of exposure.

Personal Protective Equipment (PPE)

-

Respiratory Protection: A full-face respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended. For higher concentrations or in situations with potential for significant exposure, a supplied-air respirator may be necessary.

-

Hand Protection: Use chemically resistant gloves such as butyl rubber or Viton. Double gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Skin and Body Protection: A lab coat, closed-toe shoes, and long pants are minimum requirements. For operations with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.

Storage and Disposal

-

Storage: Furan isocyanates should be stored in a cool, dry, well-ventilated area, away from moisture, acids, bases, and oxidizing agents. Containers should be tightly sealed to prevent reaction with atmospheric moisture, which can lead to the formation of solid polyureas and a dangerous buildup of carbon dioxide pressure.

-

Disposal: All furan isocyanate waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Decontamination of empty containers and labware should be performed with a solution of sodium carbonate (5-10%) and detergent in water.

Emergency Procedures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the individual is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemicals. The following are examples of relevant protocols for evaluating the safety of furan isocyanates.

Acute Toxicity Testing

-